molecular formula C20H14Br2N4O2S3 B11518644 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 371957-37-8

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B11518644
CAS No.: 371957-37-8
M. Wt: 598.4 g/mol
InChI Key: CUIZKCMPWXWSEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Isothiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Bromoanilino Group: This step involves the coupling of the bromoanilino group to the isothiazole ring.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-{[2-(4-Bromoanilino)-2-oxoethyl]sulfanyl}-4-cyano-5-isothiazolyl)sulfanyl]-N-(4-bromophenyl)acetamide apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

371957-37-8

Molecular Formula

C20H14Br2N4O2S3

Molecular Weight

598.4 g/mol

IUPAC Name

2-[[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C20H14Br2N4O2S3/c21-12-1-5-14(6-2-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-7-3-13(22)4-8-15/h1-8H,10-11H2,(H,24,27)(H,25,28)

InChI Key

CUIZKCMPWXWSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=C(C=C3)Br)C#N)Br

Origin of Product

United States

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